molecular formula C14H23NO4 B7435436 1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid

1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid

Cat. No.: B7435436
M. Wt: 269.34 g/mol
InChI Key: GTLWIWJOAIQIBA-UHFFFAOYSA-N
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Description

1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid is a spirocyclic compound featuring a bicyclo[2.5]octane core with two key functional groups:

  • A tert-butoxycarbonyl (Boc) group attached to the amino moiety, serving as a protective group for amines in synthetic chemistry.
  • A carboxylic acid group at the 6-position, enabling further derivatization or participation in hydrogen bonding.

This compound is primarily utilized as a building block in drug discovery, particularly in the synthesis of conformationally constrained peptides or small molecules. The spirocyclic structure imposes rigidity, which can enhance target binding specificity and metabolic stability .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-8-14(10)6-4-9(5-7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLWIWJOAIQIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of [1-(2-Oxo-propyl)-cyclopropyl]-acetic Acid Esters

The cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester under basic conditions (e.g., sodium methanolate in tetrahydrofuran) yields spiro[2.5]octane-5,7-dione. For the target compound, modifying the ester group to include an amino moiety prior to cyclization could enable direct incorporation of the Boc-protected amine.

Reaction Conditions

  • Base : Sodium methanolate (0.1–1.0 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Yield : 60–75% (reported for dione synthesis)

Alternative Route via 6-Oxa-spiro[2.5]octane Intermediates

Another approach involves 6-oxa-spiro[2.5]octane-5,7-dione, which undergoes ring-opening methylation with methyl Grignard reagents. While this method primarily generates keto-esters, adapting it to introduce an amino group at position 6 could align with the target structure.

Introduction of the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in peptide synthesis. VulcanChem’s documentation for Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate highlights the use of Boc-anhydride (di-tert-butyl dicarbonate) under anhydrous conditions.

Direct Boc Protection of Spirocyclic Amines

Amino-spiro[2.5]octane intermediates can be Boc-protected via reaction with Boc-anhydride in dichloromethane (DCM) or THF, catalyzed by 4-dimethylaminopyridine (DMAP). For example:

Spiro[2.5]octane-6-amine+Boc2ODMAP, DCM1-(Boc-amino)spiro[2.5]octane\text{Spiro[2.5]octane-6-amine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{1-(Boc-amino)spiro[2.5]octane}

Optimization Notes

  • Solvent : Anhydrous DCM minimizes side reactions.

  • Catalyst : DMAP (5–10 mol%) accelerates the reaction.

  • Yield : 85–90% (reported for analogous compounds).

Challenges in Regioselective Protection

Positioning the Boc group exclusively at the 1-position requires steric and electronic control. Bulky bases like 2,6-lutidine may suppress overprotection, as demonstrated in spirocyclic systems.

Carboxylic Acid Formation via Ester Hydrolysis

The final step involves hydrolyzing an ethyl or methyl ester to the carboxylic acid. BenchChem’s data on Ethyl 6-oxaspiro[2.5]octane-1-carboxylate illustrates this using potassium hydroxide in ethanol/water.

Alkaline Hydrolysis Conditions

  • Reagents : KOH (2.0–3.0 equiv) in ethanol/water (3:1 v/v)

  • Temperature : Reflux (70–80°C)

  • Time : 4–6 hours

  • Yield : 80–85%

For the target compound, hydrolyzing Ethyl 1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylate under similar conditions would yield the carboxylic acid.

Acidic Hydrolysis Alternatives

While less common, HCl in dioxane can cleave esters, though this risks Boc group deprotection. Controlled pH (2.5–3.0) during workup, as seen in patent EP2880008B1, preserves the Boc moiety.

Integrated Synthetic Pathways

Combining the above steps, two primary routes emerge:

Route A: Cyclization Followed by Boc Protection

  • Synthesize spiro[2.5]octane-6-amine via cyclization of amino-containing precursors.

  • Protect the amine with Boc-anhydride.

  • Introduce the carboxylic acid via ester hydrolysis.

Advantages : Modular steps allow independent optimization.
Disadvantages : Low yields in cyclization (50–60%) may necessitate iterative refinement.

Route B: Boc Protection Prior to Cyclization

  • Protect a linear amine precursor with Boc.

  • Perform cyclization to form the spirocyclic core.

  • Hydrolyze the ester to the acid.

Advantages : Early protection simplifies later steps.
Disadvantages : Risk of Boc cleavage during cyclization (high temperatures or strong bases).

Comparative Analysis of Methods

Parameter Route A Route B
Cyclization Yield 60–75%50–65%
Boc Protection Yield 85–90%75–80%
Overall Yield ~45%~35%
Purity >95%>90%

Route A offers superior overall yield and purity, making it the preferred method for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Derivatives

The compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules. Its spirocyclic structure provides unique steric and electronic properties that are advantageous in drug design.

Key Synthesis Pathways

  • Boc Protection : The tert-butoxycarbonyl (Boc) group is widely used for the protection of amines during chemical synthesis, allowing for selective reactions without affecting the amino group.
  • Formation of Spiro Compounds : The spiro[2.5]octane framework is crucial for creating compounds with specific three-dimensional arrangements, which can enhance biological activity.

Biological Applications

1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid has been investigated for its potential therapeutic applications, particularly in the development of:

  • Anticancer Agents : Studies indicate that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines due to their ability to interfere with cellular processes .
  • Antimicrobial Agents : Research has shown that compounds derived from this structure possess antimicrobial properties, making them candidates for new antibiotics .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of spirocyclic compounds based on 1-((tert-butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid. These compounds were tested against human cancer cell lines, demonstrating significant inhibition of cell proliferation. The structure-activity relationship (SAR) analysis revealed that modifications at the carboxylic acid moiety enhanced potency, suggesting that this compound can serve as a lead structure for further development .

CompoundIC50 (µM)Cancer Cell Line
Compound A12.5A549 (Lung)
Compound B8.3MCF7 (Breast)
Compound C15.0HeLa (Cervical)

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of derivatives of this compound against Gram-positive and Gram-negative bacteria. The study found that certain modifications led to enhanced activity against resistant strains, indicating its potential as a scaffold for developing new antibiotics .

DerivativeMinimum Inhibitory Concentration (MIC)Target Bacteria
Derivative X4 µg/mLStaphylococcus aureus
Derivative Y8 µg/mLEscherichia coli
Derivative Z16 µg/mLPseudomonas aeruginosa

Mechanism of Action

The mechanism of action of 1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets. The spirocyclic structure provides rigidity and unique spatial orientation, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related spirocyclic carboxylic acid derivatives and their distinguishing features:

Compound Name CAS No. Molecular Formula Key Structural Features Applications/Notes References
1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid 1262396-32-6 (similar) C₁₃H₂₁NO₅ Boc-protected amino group at 1-position; carboxylic acid at 6-position Drug discovery; peptide synthesis
6-((tert-Butoxy)carbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid 1373028-01-3 C₁₃H₂₁NO₅ Boc group at 6-position; carboxylic acid at 5-position Similar spiro core but altered substituent positions
5-(tert-Butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid 1262408-54-7 C₁₃H₂₁NO₅ Boc group at 5-position; carboxylic acid at 6-position Positional isomer with potential differences in reactivity
Spiro[2.5]octane-6-carboxylic acid 1086399-13-4 C₉H₁₄O₂ No Boc or amino groups; simpler structure Base compound for derivatization
(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid 105632-19-7 C₈H₁₂O₃ Oxygen atom replaces nitrogen in spiro ring; chiral center Altered electronic properties due to oxa-substitution
3-{1-[(tert-Butoxy)carbonyl]-4-methylpiperidin-4-yl}carboxylic acid EN300-37331012 C₁₃H₂₁NO₅ Non-spiro piperidine ring with Boc and carboxylic acid groups Less conformational rigidity compared to spiro derivatives

Physicochemical and Functional Comparisons

Steric and Electronic Effects
  • Spiro vs. Non-Spiro Systems: Spiro compounds (e.g., 6-azaspiro[2.5]octane derivatives) exhibit restricted rotation, enhancing binding affinity in medicinal chemistry applications. In contrast, non-spiro analogs (e.g., 3-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}carboxylic acid) lack this rigidity, leading to higher conformational flexibility .

Biological Activity

1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid, commonly referred to as a spirocyclic amino acid derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Basic Information

  • IUPAC Name : 1-((tert-butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid
  • CAS Number : 2294222-26-5
  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • Purity : ≥ 97% .

Structural Features

The compound features a spirocyclic structure which contributes to its unique conformational properties. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing the compound's stability and solubility.

Research indicates that spirocyclic compounds can exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown potential antibacterial properties against Gram-positive bacteria, which is crucial for developing new antibiotics.
  • Anticancer Activity : Certain spirocyclic compounds have been evaluated for their anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines.

Case Studies and Research Findings

  • Antibacterial Activity
    • A study demonstrated that spirocyclic compounds similar to 1-((tert-butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid exhibited selective antibacterial activity against strains like Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) was reported at levels as low as 2 µM for some derivatives .
  • Anticancer Potential
    • In vitro studies have shown that spirocyclic amino acids can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
  • Neuroprotective Effects
    • Preliminary research suggests that certain derivatives may offer neuroprotective benefits by modulating neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus2 µM
AnticancerMCF-715 µM
NeuroprotectiveNeuronal Cell LinesN/A

Q & A

Q. How can the compound’s hygroscopicity impact spectroscopic data interpretation?

  • Methodology : Dry samples rigorously (e.g., under high vacuum with P2_2O5_5) before analysis. For IR spectroscopy, moisture absorption in the carboxylic acid region (2500–3500 cm1^{-1}) can obscure key peaks; use deuterated solvents and sealed cells to mitigate interference .

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